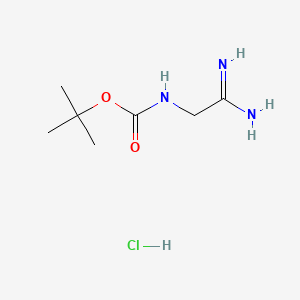

tert-Butyl (2-amino-2-iminoethyl)carbamate hydrochloride

Overview

Description

tert-Butyl (2-amino-2-iminoethyl)carbamate hydrochloride is a chemical compound with the molecular formula C7H16ClN3O2. It is commonly used in organic synthesis and research due to its unique properties and reactivity. This compound is often utilized as a building block in the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (2-amino-2-iminoethyl)carbamate hydrochloride typically involves the protection of amino groups using tert-butyl carbamate. One common method involves the reaction of di-tert-butyl dicarbonate (Boc2O) with an amine in the presence of a base such as triethylamine. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the Boc group .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (2-amino-2-iminoethyl)carbamate hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C).

Substitution: Nucleophilic substitution reactions can occur with electrophiles such as alkyl halides.

Common Reagents and Conditions

Oxidation: KMnO4, CrO3, OsO4

Reduction: H2/Pd-C, NaBH4, LiAlH4

Substitution: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

tert-Butyl (2-amino-2-iminoethyl)carbamate hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a protecting group for amines in peptide synthesis and other organic reactions.

Biology: Employed in the study of enzyme mechanisms and protein modifications.

Medicine: Investigated for potential therapeutic applications, including drug development and delivery systems.

Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of tert-Butyl (2-amino-2-iminoethyl)carbamate hydrochloride involves the formation of stable carbamate bonds, which protect amino groups from unwanted reactions. The Boc group can be selectively removed under acidic conditions, allowing for controlled deprotection and further functionalization of the molecule .

Comparison with Similar Compounds

Similar Compounds

- tert-Butyl (2-aminoethyl)carbamate

- tert-Butyl (2-piperidin-3-ylethyl)carbamate

- tert-Butyl (4-methylpyridin-2-yl)carbamate

Uniqueness

tert-Butyl (2-amino-2-iminoethyl)carbamate hydrochloride is unique due to its dual protection of amino functions, which allows for greater versatility in synthetic applications. Its stability under various conditions and ease of deprotection make it a valuable tool in organic synthesis .

Biological Activity

tert-Butyl (2-amino-2-iminoethyl)carbamate hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

- Molecular Formula : C₇H₁₆ClN₃O₂

- Molecular Weight : 209.674 g/mol

- CAS Number : 691898-38-1

This compound features a tert-butyl group attached to a carbamate moiety, which is linked to an amino group. The presence of the imino functionality suggests potential reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its interaction with various signaling pathways. Notably, it has been identified as a potential inhibitor of the Src homology region 2-containing protein tyrosine phosphatase 2 (SHP2), which plays a crucial role in cell signaling pathways associated with proliferation and survival.

Inhibition of SHP2

SHP2 is involved in multiple cellular functions, including:

- Cell Proliferation : Enhances signaling through the ERK/MAPK pathway.

- Differentiation : Regulates responses to growth factors and cytokines.

- Cell Cycle Maintenance : Modulates cell cycle progression.

Inhibition of SHP2 by this compound could lead to reduced cellular proliferation, making it a candidate for therapeutic applications in hyperproliferative diseases such as cancer .

Structure-Activity Relationships (SAR)

The biological efficacy of this compound can be influenced by its structural components. Modifications to the carbamate or amino groups may enhance its potency or selectivity for SHP2 inhibition. For instance, variations in the alkyl chain length or branching can affect pharmacokinetic properties such as solubility and metabolic stability .

Case Studies and Research Findings

Recent studies have investigated the pharmacological properties of related compounds, providing insights into the potential applications of this compound:

- Antitumor Activity : Compounds structurally related to this carbamate have shown promise in inhibiting tumor growth in preclinical models. For example, pyrimidinone derivatives that inhibit SHP2 have been linked to reduced tumor proliferation rates .

- Metabolic Stability : Research indicates that modifications to the compound can improve metabolic stability, which is crucial for maintaining therapeutic levels in vivo. The half-life and clearance rates are significant factors influencing the drug's efficacy .

- Selectivity and Safety : The selectivity profile against hERG channels (which are implicated in cardiac toxicity) has been evaluated, showing that certain derivatives exhibit lower cardiotoxicity while retaining anti-cancer properties .

Summary Table of Biological Activities

Properties

IUPAC Name |

tert-butyl N-(2-amino-2-iminoethyl)carbamate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N3O2.ClH/c1-7(2,3)12-6(11)10-4-5(8)9;/h4H2,1-3H3,(H3,8,9)(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSWWOLRLNZUAKS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC(=N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30672572 | |

| Record name | tert-Butyl (2-amino-2-iminoethyl)carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30672572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

691898-38-1 | |

| Record name | tert-Butyl (2-amino-2-iminoethyl)carbamate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30672572 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl N-(carbamimidoylmethyl)carbamate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.